molecular formula C21H20ClN5O2S B252783 3-chloro-4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide

3-chloro-4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide

Cat. No. B252783
M. Wt: 441.9 g/mol
InChI Key: QECBORRGBBUQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential for use in various fields of research, including medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, this compound has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide in lab experiments is its potential as a tool compound to study the interaction of proteins and enzymes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-chloro-4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide. One direction is to further study its potential as a drug candidate for the treatment of cancer and infectious diseases. Another direction is to study its potential as a tool compound to study the interaction of proteins and enzymes. Additionally, further studies are needed to fully understand the mechanism of action of this compound.

Synthesis Methods

The synthesis of 3-chloro-4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide involves several steps. The first step is the synthesis of 3-chloro-4-ethoxybenzoic acid, which is then converted into 3-chloro-4-ethoxybenzoyl chloride. The second step involves the synthesis of 5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenylamine, which is then coupled with 3-chloro-4-ethoxybenzoyl chloride to form the final compound.

Scientific Research Applications

3-chloro-4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has shown potential for use in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. In pharmacology, this compound has been studied for its potential as a tool compound to study the interaction of proteins and enzymes.

properties

Product Name

3-chloro-4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide

Molecular Formula

C21H20ClN5O2S

Molecular Weight

441.9 g/mol

IUPAC Name

3-chloro-4-ethoxy-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide

InChI

InChI=1S/C21H20ClN5O2S/c1-4-18-24-25-21-27(18)26-20(30-21)14-7-6-12(3)16(11-14)23-19(28)13-8-9-17(29-5-2)15(22)10-13/h6-11H,4-5H2,1-3H3,(H,23,28)

InChI Key

QECBORRGBBUQDV-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC(=C(C=C4)OCC)Cl

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC(=C(C=C4)OCC)Cl

Origin of Product

United States

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